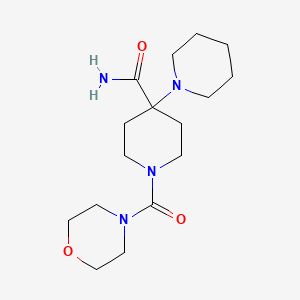
4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine often involves microwave-assisted synthesis techniques, utilizing nucleophilic aromatic substitution reactions for rapid generation of heteroaryl ether core structures. This method has proven efficient for creating complex molecules with high yields, as demonstrated in the synthesis of related compounds like 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds within this chemical class can be elucidated using various spectroscopic techniques, including NMR, IR, and single-crystal X-ray diffraction. These methods confirm the non-planar nature of the molecules, with specific conformations like the sofa conformation observed in the piperidine ring. Such detailed structural analysis provides insights into the compound's molecular geometry and electronic properties (Xue Si-jia, 2012).
Chemical Reactions and Properties
The chemical reactivity of this compound and its analogs includes interactions with biological targets, demonstrating potential bioactivity. For instance, some derivatives exhibit inhibitory activity toward specific enzymes, such as phosphodiesterase 5, highlighting their pharmacological relevance (N. Watanabe et al., 2000).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, play a crucial role in understanding the compound's behavior in different environments. Studies on related compounds have detailed their crystallization in specific space groups, providing valuable data for materials science applications (Yongshu Xie et al., 2003).
Chemical Properties Analysis
Investigations into the chemical properties of these compounds focus on their reactivity, stability, and interactions with other molecules. This includes their potential as ligands for receptors or as inhibitors for biological pathways, underscoring their importance in drug discovery and medicinal chemistry (R. Romagnoli et al., 2008).
Wissenschaftliche Forschungsanwendungen
Synthesis and Material Chemistry
Synthesis of New Compounds
Research has explored the synthesis of novel compounds using derivatives similar to 4-(4-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine. These studies often focus on the preparation and characterization of compounds with potential applications in material science and medicinal chemistry. For instance, studies on the synthesis and characterization of new phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands have demonstrated the intricate chemical processes that can be facilitated by similar compounds (Amudha, Thirumavalavan, & Kandaswamy, 1999).
Biomedical Applications
Cancer Research
A significant area of application is in the development of cytotoxic agents against various cancer cell lines. Research has indicated that derivatives of this compound exhibit significant cell growth inhibitory activity on liver, breast, colon, gastric, and endometrial cancer cell lines. This suggests their potential as chemotherapeutic agents (Yarim, Koksal, Durmaz, & Atalay, 2012).
Antibacterial Activity
Research on bis-Schiff bases containing a piperazine ring, which share structural similarities with this compound, has shown good antibacterial activity against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. These findings highlight the compound's potential in the development of new antibacterial agents (Xu, Yang, Li, Zhao, Li, & Zhao, 2018).
Eigenschaften
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-11-9-20(10-12-22)19-27-13-15-28(16-14-27)26-18-21-5-4-8-24(17-21)29-23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMKXMMJOSSXEU-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethyl-1-[(4-methoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B5551748.png)
![2-(1H-indol-3-yl)-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5551755.png)



![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5551777.png)
![1-(4-chlorophenyl)-4-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-5-methyl-2-piperazinone](/img/structure/B5551784.png)
![2-(3,4-dichlorophenyl)-N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]acetamide dihydrochloride](/img/structure/B5551790.png)

![(1R*,5R*)-N-(3-fluorophenyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5551802.png)
![2-{2-ethoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B5551811.png)
![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)